molecular formula C14H11N3O3 B1404634 2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1610377-12-2

2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No. B1404634
M. Wt: 269.25 g/mol
InChI Key: FDESYLVWOSQMJH-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde” is a chemical compound with the CAS Number: 1610377-12-2 . It has a molecular weight of 269.26 . It is a versatile material with potential applications in various scientific research areas.


Synthesis Analysis

The synthesis of pyrazine derivatives, such as the compound , is a topic of ongoing research. Many advancements have been made to explore their synthetic pathways . Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-11(8-18)13-14(19)15-6-7-17(13)16-12/h2-8H,1H3,(H,15,19) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

It has a molecular weight of 269.26 .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Pyranopyrazoles Synthesis : Zolfigol et al. (2013) described a method for synthesizing pyranopyrazoles, which includes a component related to 2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde, demonstrating its utility in the production of pyrazole-based compounds under green chemistry conditions (Zolfigol et al., 2013).

  • Formation of Bipyrazoles : Cuartas et al. (2017) investigated the synthesis of bipyrazoles, starting from a precursor similar to the compound . This research highlights the potential of such compounds in creating structurally complex molecules (Cuartas et al., 2017).

  • Crystal Structures of Pyrazolines : Loh et al. (2013) synthesized various pyrazole compounds, including those structurally related to 2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde, providing insights into the molecular structures of such compounds (Loh et al., 2013).

  • Base-Catalyzed Ring Transformation : Sápi et al. (1997) discussed the synthesis and base-catalyzed ring transformation of azetidinyl thiazoles, providing an example of chemical reactivity relevant to the compound's chemical class (Sápi et al., 1997).

Biological Applications

  • Cytotoxicity Studies : Hassan et al. (2014) conducted research on pyrazolo[1,5-a]pyrimidine derivatives, closely related to the compound , examining their cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).

  • Antimicrobial and Antioxidant Activities : Rangaswamy et al. (2017) synthesized a new class of functionalized dihydropyrazoles, which include a moiety similar to 2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde, and evaluated their antimicrobial and antioxidant properties (Rangaswamy et al., 2017).

  • Antifungal Agents Synthesis : Illicachi et al. (2017) synthesized novel chalcones and pyrazole derivatives, closely related to the compound , and evaluated them as antifungal agents, highlighting their potential in pharmacological applications (Illicachi et al., 2017).

  • Anti-inflammatory and Anti-cancer Activities : Kaping et al. (2016) synthesized novel pyrazolo[1,5-a]pyrimidine derivatives and screened them for anti-inflammatory and anti-cancer activities. This study provides insight into the therapeutic potential of compounds related to 2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde (Kaping et al., 2016).

Safety And Hazards

The safety information available for this compound includes several hazard statements: H302, H312, H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given the diverse biological activities of pyrazine-based drugs, there has been a rise in investigations of pyrazine-containing candidates . Future research will likely continue to explore their synthetic pathways and biological activities, potentially leading to the development of new drugs and treatments .

properties

IUPAC Name

2-(4-methoxyphenyl)-4-oxo-5H-pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-11(8-18)13-14(19)15-6-7-17(13)16-12/h2-8H,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDESYLVWOSQMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134790
Record name Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 4,5-dihydro-2-(4-methoxyphenyl)-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

CAS RN

1610377-12-2
Record name Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 4,5-dihydro-2-(4-methoxyphenyl)-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610377-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 4,5-dihydro-2-(4-methoxyphenyl)-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
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2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
Reactant of Route 6
2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

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